Cas no 2034546-23-9 (3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]propanamide)

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]propanamide structure
2034546-23-9 structure
Product Name:3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]propanamide
CAS No:2034546-23-9
MF:C19H21N3O5
MW:371.3871
CID:5353446
Update Time:2025-07-16

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]propanamide Chemical and Physical Properties

Names and Identifiers

    • 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]propanamide
    • 3-(3,5-dimethylisoxazol-4-yl)-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)propanamide
    • Inchi: 1S/C19H21N3O5/c1-12-15(13(2)27-21-12)8-9-17(23)20-16(14-6-4-3-5-7-14)10-22-18(24)11-26-19(22)25/h3-7,16H,8-11H2,1-2H3,(H,20,23)
    • InChI Key: WYXDCMMDBTZZEQ-UHFFFAOYSA-N
    • SMILES: O1C([H])([H])C(N(C1=O)C([H])([H])C([H])(C1C([H])=C([H])C([H])=C([H])C=1[H])N([H])C(C([H])([H])C([H])([H])C1C(C([H])([H])[H])=NOC=1C([H])([H])[H])=O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 7
  • Complexity: 564
  • XLogP3: 1.7
  • Topological Polar Surface Area: 102

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]propanamide Pricemore >>

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3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]propanamide Related Literature

Additional information on 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]propanamide

Research Briefing on 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]propanamide (CAS: 2034546-23-9)

The compound 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]propanamide (CAS: 2034546-23-9) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research briefing aims to provide a comprehensive overview of the latest findings related to this compound, including its synthesis, biological activity, and mechanistic insights.

Recent studies have highlighted the role of this compound as a promising scaffold for the development of novel inhibitors targeting specific enzymatic pathways. The presence of both oxazole and oxazolidinone moieties in its structure suggests potential interactions with biological targets such as kinases or proteases, which are often implicated in various disease states. Preliminary in vitro assays have demonstrated moderate to high inhibitory activity against selected targets, warranting further investigation.

One of the key advancements in the research of this compound is the optimization of its synthetic route. A recent publication in the Journal of Medicinal Chemistry detailed a scalable and efficient synthesis of 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]propanamide, achieving a high yield and purity. The synthetic strategy involved a multi-step sequence, including a crucial coupling reaction between the oxazole and oxazolidinone fragments, followed by purification via column chromatography.

In terms of biological evaluation, the compound has shown promising results in cell-based assays. For instance, a study published in Bioorganic & Medicinal Chemistry Letters reported that this compound exhibited significant anti-proliferative effects against certain cancer cell lines, with IC50 values in the low micromolar range. Mechanistic studies suggested that the compound induces apoptosis via the mitochondrial pathway, although the exact molecular target remains to be fully elucidated.

Furthermore, computational modeling and molecular docking studies have provided insights into the potential binding modes of this compound with its putative targets. These studies revealed that the oxazole and oxazolidinone moieties play critical roles in forming hydrogen bonds and hydrophobic interactions with key residues in the active site of the target enzymes. Such findings are instrumental in guiding the design of more potent analogs with improved pharmacokinetic properties.

Despite these promising findings, several challenges remain. For example, the compound's solubility and metabolic stability need to be optimized to enhance its drug-like properties. Additionally, in vivo studies are required to validate its efficacy and safety profile in animal models. Future research directions may include the exploration of structure-activity relationships (SAR) to identify key structural modifications that could enhance its biological activity and reduce potential off-target effects.

In conclusion, 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]propanamide represents a promising lead compound with potential applications in drug discovery. Continued research efforts are needed to fully exploit its therapeutic potential and address the existing limitations. This briefing underscores the importance of interdisciplinary collaboration in advancing the development of this and related compounds for clinical applications.

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